



# Application Notes: Evaluating the Anti-Tumorigenic Potential of LLC355

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LLC355    |           |
| Cat. No.:            | B15605079 | Get Quote |

#### Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase activated by collagen, a major component of the tumor microenvironment.[1] Its activation plays a crucial role in various aspects of cancer progression, including tumor growth, metastasis, and therapy resistance.[1][2] While several DDR1 kinase inhibitors have been developed, they do not address the non-catalytic functions of the receptor.[2] **LLC355** is a novel Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades the DDR1 protein, offering a therapeutic advantage by blocking both catalytic and non-catalytic functions.[2][3] These application notes provide detailed protocols for assessing the efficacy of **LLC355** in both in vitro and in vivo tumorigenicity assays.

#### Mechanism of Action of LLC355

**LLC355** functions as a DDR1 degrader.[3][4] It is an Autophagy-Tethering Compound (ATTEC) that links the DDR1 protein to the autophagic machinery. This action induces the degradation of DDR1 through a lysosome-mediated autophagy process.[2][3] By eliminating the entire DDR1 protein, **LLC355** effectively shuts down all its downstream signaling and scaffolding functions, leading to a potent suppression of cancer cell tumorigenicity, migration, and invasion.[2][4][5]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LLC355 | DDR1 degrader | Probechem Biochemicals [probechem.com]
- 5. Collection Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- To cite this document: BenchChem. [Application Notes: Evaluating the Anti-Tumorigenic Potential of LLC355]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605079#applying-llc355-in-a-tumorigenicity-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com